molecular formula C15H11Cl2NO2 B5638268 2,4-dichloro-N-phenacylbenzamide

2,4-dichloro-N-phenacylbenzamide

Cat. No.: B5638268
M. Wt: 308.2 g/mol
InChI Key: QKCAZDXRTBFBNR-UHFFFAOYSA-N
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Description

[Note: The following is a template based on common features of research chemicals. Specific data on this exact compound was not available in search results.] 2,4-Dichloro-N-phenacylbenzamide is a synthetic benzamide derivative intended for research and development purposes exclusively. This compound features a benzamide core structure substituted with chlorine atoms at the 2 and 4 positions of the phenyl ring, and an N-phenacyl functional group. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology for the construction of more complex molecules or for probing biological pathways. As part of the N-phenylbenzamide family, which has been documented in scientific literature for its biological activities, this compound serves as a valuable intermediate or building block in organic synthesis . Researchers can utilize it to develop novel compounds with potential applications in various fields. Its mechanism of action would be highly specific to its intended research target, such as enzyme inhibition or receptor modulation. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-N-phenacylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c16-11-6-7-12(13(17)8-11)15(20)18-9-14(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCAZDXRTBFBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dichloro N Phenacylbenzamide and Its Chemical Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Phenacylbenzamide Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves "deconstructing" a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.com For the 2,4-dichloro-N-phenacylbenzamide structure, two primary disconnections are evident:

Amide Bond Disconnection (C-N bond): This is the most common and logical disconnection for an amide. Breaking the bond between the carbonyl carbon and the nitrogen atom suggests two precursor fragments. This approach is strategic because numerous methods exist for forming amide bonds.

Fragment 1: An activated derivative of 2,4-dichlorobenzoic acid. nih.gov The most common activated form is the acyl chloride, 2,4-dichlorobenzoyl chloride.

Fragment 2: 2-Amino-1-phenylethanone, also known as phenacylamine or α-aminoacetophenone.

N-Phenacyl Bond Disconnection (N-C bond): An alternative disconnection involves breaking the bond between the amide nitrogen and the methylene (B1212753) carbon of the phenacyl group. This represents an N-alkylation reaction.

Fragment 1: 2,4-dichlorobenzamide (B1293658).

Fragment 2: A phenacyl halide, such as 2-bromoacetophenone (B140003) (phenacyl bromide).

This analysis provides a roadmap, suggesting that the target molecule can be assembled by either forming the amide bond last or by attaching the phenacyl group to a pre-formed benzamide (B126).

Conventional Synthetic Routes to N-Phenacylbenzamides

Based on the retrosynthetic analysis, conventional laboratory syntheses can be designed. These routes are well-established and widely used in organic chemistry.

Amidation Reactions and Optimizations for Benzamide Formation

The formation of the benzamide core is a critical step. The Schotten-Baumann reaction is a classic and effective method for this transformation. iitk.ac.inwikipedia.org This reaction involves the acylation of an amine with an acyl chloride in the presence of a base. youtube.comchemistnotes.com

In the context of synthesizing this compound, this would involve reacting 2,4-dichlorobenzoyl chloride with 2-amino-1-phenylethanone. An aqueous base, typically sodium hydroxide (B78521), is used to neutralize the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product. byjus.com Pyridine can also be used as a base and may enhance the reactivity of the acyl chloride. byjus.com The reaction is often performed in a two-phase system consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether, which helps to separate the product from the aqueous base. wikipedia.org

Table 1: Typical Conditions for Schotten-Baumann Amidation

Parameter Condition Purpose
Acylating Agent 2,4-Dichlorobenzoyl Chloride Provides the benzoyl group
Amine 2-Amino-1-phenylethanone Provides the N-phenacyl group
Base 10% Aqueous NaOH or Pyridine Neutralizes HCl byproduct byjus.com
Solvent Water/Dichloromethane Biphasic system for separation wikipedia.org

| Procedure | Gradual addition of acyl chloride with vigorous shaking | Controlled reaction |

Optimization of this reaction would involve adjusting the stoichiometry of the reactants, the concentration of the base, the choice of organic solvent, and the reaction temperature to maximize the yield and purity of the final product.

Phenacylation Approaches to N-Substitution

The alternative strategy involves the N-alkylation of a pre-existing amide. In this case, 2,4-dichlorobenzamide would be reacted with a phenacyl halide, such as 2-bromoacetophenone. This reaction typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to attack the electrophilic carbon of the phenacyl halide.

Common bases used for this type of N-alkylation include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction proceeds via an SN2 mechanism, where the amide anion displaces the halide leaving group.

Table 2: General Conditions for N-Phenacylation of Benzamides

Parameter Reagent/Condition Role
Substrate 2,4-Dichlorobenzamide Amide to be alkylated
Alkylating Agent 2-Bromoacetophenone Source of the phenacyl group
Base Sodium Hydride (NaH) Deprotonates the amide nitrogen
Solvent Dimethylformamide (DMF) Aprotic polar solvent

| Temperature | Room Temperature to mild heating | To facilitate the reaction |

Advanced and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These advanced protocols aim to reduce waste, avoid harsh reagents, and improve atom economy.

Catalytic and Organocatalytic Synthesis

While the direct synthesis of this compound via catalysis is not widely documented, related catalytic amidation and C-H activation reactions point towards potential advanced routes. For instance, ruthenium-catalyzed reactions have been used for the synthesis of substituted isoindolinones from N-substituted benzamides, demonstrating the power of metal catalysis in modifying amide structures. rsc.orgrsc.orgnih.gov Such C-H activation strategies could, in principle, be adapted for novel syntheses of complex amides.

Organocatalysis, which uses small organic molecules as catalysts, also offers a greener alternative to metal-based catalysts for amide bond formation. While specific organocatalytic routes to the title compound are not established, the field is rapidly advancing, providing new tools for constructing such molecules.

Green Chemistry Approaches to Dichlorobenzamide Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov For the synthesis of dichlorobenzamides, this could involve several approaches:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents. For example, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are being explored as green reaction media. researchgate.netnih.gov A DES formed from choline (B1196258) chloride and urea (B33335) is a well-known example. nih.gov

Catalyst-based Synthesis: A patented method for producing 2,4-dichloro-5-sulfamoylbenzoic acid, a related dichlorinated benzoic acid derivative, utilizes N-Methylpyrrolidone (NMP) as a solvent and sodium sulfate (B86663) as a catalyst, aiming for a more environmentally friendly operational path with high product purity. google.com

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste. For example, the decomposition of benzoylthioureas to form benzamides has been achieved under solvent-free conditions using an iodine-alumina catalyst. researchgate.net

These green approaches, while demonstrated for related compounds, provide a framework for developing a more sustainable synthesis of this compound.

Flow Chemistry Applications in Benzamide Production

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. mdpi.comnih.govresearchgate.net The synthesis of benzamides, a crucial class of compounds, is well-suited for this technology. In a typical flow setup, streams of reactants are pumped through a mixer and then into a heated or irradiated reactor coil. The continuous nature of the process allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. nih.govnewdrugapprovals.org

The high surface-area-to-volume ratio in microreactors enables rapid heat and mass transfer, which can significantly reduce reaction times and minimize the formation of byproducts. nih.gov For example, reactions that might take hours in a batch reactor can often be completed in minutes in a flow system. nih.govacs.org This is particularly advantageous for amide formation, which can be sluggish or require harsh conditions in batch. Flow chemistry allows for operating at temperatures above the solvent's boiling point without a significant increase in risk, accelerating the reaction rate. newdrugapprovals.org

Furthermore, flow systems can be readily automated and scaled up, providing a seamless transition from laboratory-scale discovery to industrial production. researchgate.netvapourtec.com The integration of in-line purification and analysis tools can create a fully automated "synthesis machine," capable of producing libraries of compounds like benzamide derivatives with high purity and efficiency. acs.org While specific studies on the flow synthesis of this compound are not prevalent, the general principles and successful applications in the synthesis of other benzamides and related pharmaceutical ingredients demonstrate its high potential for producing this compound and its analogs. newdrugapprovals.orgnih.govrsc.orgacs.org

Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Benzamide Reaction

ParameterBatch SynthesisFlow SynthesisAdvantage of Flow Chemistry
Reaction Time Hours to daysSeconds to minutes nih.govDrastic reduction in process time
Scalability Difficult, requires reactor redesignStraightforward, by extending operation time or parallelization vapourtec.comFacilitates seamless scale-up
Safety Risk of thermal runaway with exothermic reactions; handling of hazardous intermediatesSmall reactor volume minimizes risk; hazardous reagents can be generated and consumed in situ newdrugapprovals.orgInherently safer process control
Process Control Limited control over temperature and concentration gradientsPrecise control over temperature, pressure, and residence time mdpi.comHigher reproducibility and optimization capability
Yield & Purity Often lower due to side reactions and degradationGenerally higher due to superior control and reduced reaction time nih.govImproved product quality and reduced purification effort

Derivatization Strategies and Analogue Libraries of this compound

The generation of analogue libraries from a lead compound like this compound is a cornerstone of modern chemical research. By systematically modifying different parts of the molecule, researchers can explore structure-activity relationships (SAR) and optimize the compound's properties. The structure of this compound offers several key sites for derivatization: the benzamide moiety, the phenacyl ketone group, and the halogenated benzamide core.

Functionalization at the Benzamide Moiety

The benzamide functional group and its associated phenyl ring are prime targets for modification. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have provided powerful tools for directly modifying these traditionally inert C-H bonds. nih.govyoutube.comrsc.org

Using a directing group, often the amide itself or a pre-installed auxiliary, chemists can achieve site-selective reactions such as alkylation, acylation, or annulation at the ortho position of the benzamide ring. nih.govacs.orgacs.org For instance, rhodium or cobalt catalysts can facilitate the coupling of benzamides with various partners like aldehydes or alkynes to introduce new substituents. nih.govacs.org This approach allows for the construction of complex molecular architectures from simple precursors. Biocatalytic methods using engineered enzymes are also emerging, offering highly selective and environmentally friendly routes to C-H amidation. nih.gov These strategies enable the rapid synthesis of a diverse library of analogs with modifications on the phenyl ring attached to the amide nitrogen.

Table 2: Potential C-H Functionalization Reactions on a Generic Benzamide Scaffold

Reaction TypeCatalyst/Reagent ExampleFunctional Group IntroducedPotential Product StructureReference
ortho-Acylation [Cp*RhCl₂]₂ / Ag₂CO₃Aryl Ketoneortho-Acyl Benzamide acs.org
Annulation Co(acac)₂·2H₂OFluoroalkylated IsoquinolinoneFused Polycyclic System nih.gov
Annulation with Ylides [(p-cymene)Ru(CH₃CN)₃][SbF₆]₂IsocoumarinFused Lactone acs.org
Benzylic C-H Amidation Engineered P411 Heme EnzymeChiral AmideEnantioenriched Amide Product nih.gov

Modifications at the Phenacyl Ketone Group

The phenacyl group, containing a reactive ketone and an adjacent methylene unit, offers another versatile handle for derivatization. The ketone itself can be targeted by a wide range of classical carbonyl chemistry reactions. For example, it can be reduced to a secondary alcohol, converted to an imine or oxime, or undergo Wittig-type reactions to form alkenes. Recently, methods have been developed to transform aromatic ketones into esters via a one-pot Claisen and retro-Claisen sequence, which then allows for efficient coupling with various nucleophiles. sciencedaily.com

The α-carbon of the ketone is also a key site for functionalization. The synthesis of this compound likely proceeds through the acylation of an amine with a phenacyl halide derivative, such as 2-bromoacetophenone or a substituted variant. wikipedia.org This α-halo ketone intermediate is a powerful electrophile, susceptible to SN2 reactions with a wide array of nucleophiles. jove.comnih.govjove.comacs.org This allows for the introduction of various functional groups, including azides, thiocyanates, and amines, at the position alpha to the carbonyl. However, the choice of nucleophile is critical, as strongly basic nucleophiles can lead to competing side reactions like enolate formation. jove.comjove.com

Table 3: Nucleophilic Substitution Reactions on an α-Bromo Phenacyl Precursor

NucleophileReagent ExampleFunctional Group IntroducedProduct TypeReference
Thiocyanate KSCN-SCNα-Thiocyanato Ketone nih.gov
Azide NaN₃-N₃α-Azido Ketone nih.gov
Amine R-NH₂-NHRα-Amino Ketone nih.gov
Carboxylate R-COO⁻Na⁺-O-C(=O)Rα-Acyloxy Ketone up.ac.za
Phenolate Ar-O⁻Na⁺-O-Arα-Aryloxy Ketone up.ac.za

Halogenation and Dehalogenation Studies on the Benzamide Core

The 2,4-dichloro substitution pattern on the benzamide's aromatic ring is a key structural feature that can be modulated through halogenation and dehalogenation reactions. These transformations can significantly impact the molecule's electronic and lipophilic properties.

Further halogenation can be achieved through electrophilic aromatic substitution, typically using a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.org The existing chloro substituents are deactivating but ortho-, para-directing, meaning additional halogens would likely be installed at the 5- or 3-positions of the ring.

Conversely, dehalogenation involves the removal of one or more chlorine atoms. wikipedia.org This can be accomplished through catalytic hydrodehalogenation, where a transition metal catalyst (often palladium on carbon) and a hydrogen source are used to replace a C-Cl bond with a C-H bond. rsc.orgresearchgate.net Such methods can sometimes be performed with high selectivity, allowing for the removal of a specific chlorine atom based on its steric and electronic environment. researchgate.net A patented method describes the dehalogenation of dichlorobenzene to monochlorobenzene using water and hydrochloric acid at high temperatures. google.com

More advanced and selective methods involve enzymatic halogenation and dehalogenation. acs.orgnih.gov Halogenase enzymes can install halogens onto electron-rich aromatic rings with high regioselectivity, while dehalogenase enzymes, found in certain microbes, can remove halogens from aromatic compounds. frontiersin.orgacs.orgnih.govnih.gov These biocatalytic approaches offer green and highly specific alternatives to traditional chemical methods. acs.orgnih.gov

Table 4: Methods for Halogenation and Dehalogenation of the Dichlorobenzamide Core

TransformationMethodReagents/CatalystGeneral OutcomeReference
Halogenation Electrophilic Aromatic SubstitutionCl₂ or Br₂ with FeCl₃ or AlCl₃Addition of another halogen to the aromatic ring libretexts.org
Halogenation Enzymatic HalogenationFlavin-dependent or Heme-dependent HalogenaseRegioselective addition of a halogen frontiersin.orgacs.org
Dehalogenation Catalytic HydrodehalogenationPd/C, H₂ (or H-donor like ethanol)Replacement of C-Cl with C-H rsc.org
Dehalogenation Reductive DehalogenationSodium metal or Grignard reagentsReplacement of C-Cl with C-H wikipedia.org
Dehalogenation Enzymatic DehalogenationBacterial Dioxygenases/MonooxygenasesReplacement of C-Cl with C-H or C-OH nih.govnih.gov
Dehalogenation Hydrolytic DehalogenationWater and HCl at high temperatureReplacement of C-Cl with C-H google.com

Chemical Reactivity and Derivative Synthesis

Reactivity Profile of the Parent Compound

The parent compound possesses several reactive sites. The amide linkage can be hydrolyzed under acidic or basic conditions. The ketone group can undergo reactions typical of carbonyl compounds, such as reduction to a secondary alcohol or reaction with nucleophiles. The aromatic rings can undergo electrophilic substitution, although the presence of the deactivating chloro and acyl groups will influence the position and feasibility of such reactions. The hydrogen atom on the amide nitrogen is weakly acidic and can be deprotonated with a strong base.

Synthesis of Analogs and Derivatives

A variety of analogs and derivatives can be synthesized from the this compound scaffold. For example, the ketone can be converted to other functional groups like oximes or hydrazones. Nucleophilic substitution reactions on the aromatic rings are also possible under certain conditions. Furthermore, the core structure can be built upon by reacting derivatives of 2,4-dichlorobenzoic acid with a wide range of substituted 2-aminoacetophenones. The synthesis of a series of N-substituted benzamide (B126) derivatives has been reported with the aim of evaluating their biological activities. nih.gov

Theoretical and Computational Investigations of 2,4 Dichloro N Phenacylbenzamide

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior.4.2.1. Conformational Landscape Analysis of 2,4-dichloro-N-phenacylbenzamide.4.2.2. Solvent Effects on Molecular Behavior and Stability.

Generating content for these sections without specific published data would require speculation or the use of data from analogous compounds, which would violate the core requirement of focusing solely on this compound.

Chemical Reactivity and Transformation Studies of 2,4 Dichloro N Phenacylbenzamide

Hydrolysis and Solvolysis Reactions of the Amide Bond

The amide bond in 2,4-dichloro-N-phenacylbenzamide is susceptible to cleavage through hydrolysis under both acidic and basic conditions, a characteristic reaction of the amide functional group. The reaction involves the nucleophilic attack of water or a solvent molecule on the carbonyl carbon of the amide.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating attack by a weak nucleophile like water. Conversely, in basic media, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. In both scenarios, the reaction typically leads to the formation of a tetrahedral intermediate which then collapses to yield 2,4-dichlorobenzoic acid and 2-amino-1-phenylethanone (phenacylamine).

Table 1: Predicted Hydrolysis Products of this compound

ConditionsReactantsProducts
Acidic (e.g., aq. HCl)This compound, H₂O, H⁺2,4-Dichlorobenzoic acid, 2-Amino-1-phenylethanone hydrochloride
Basic (e.g., aq. NaOH)This compound, OH⁻Sodium 2,4-dichlorobenzoate, 2-Amino-1-phenylethanone

Reduction and Oxidation Pathways of the Phenacyl and Benzamide (B126) Moieties

The phenacyl and benzamide moieties within the molecule offer distinct sites for reduction and oxidation reactions.

Reduction: The ketone of the phenacyl group is the most readily reducible site. It can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. masterorganicchemistry.comorganic-chemistry.org This reaction converts the phenacyl group into a 2-hydroxy-2-phenylethyl group, yielding 2,4-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide. The reduction of ketones with NaBH₄ is a standard transformation that proceeds with high efficiency under mild conditions. masterorganicchemistry.comsciforum.net

The amide group is significantly more resistant to reduction than the ketone. Reduction of the amide carbonyl to a methylene (B1212753) group (CH₂) requires more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or high-temperature conditions with NaBH₄ in solvents like diglyme. psu.eduyoutube.com Under such forcing conditions, the ketone would also be reduced.

Oxidation: The α-keto amide structure is susceptible to oxidative cleavage. Oxidative pathways for α-keto amides can lead to the formation of carboxylic acids and amides. organic-chemistry.org The methylene group adjacent to the ketone (the α-carbon of the phenacyl moiety) is activated and can be a site for oxidation. Strong oxidizing agents could potentially cleave the molecule at this position. Furthermore, the phenyl groups could undergo oxidation under harsh conditions, but this is generally less specific.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzamide Ring and Phenacyl Phenyl Group

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to the electronic nature of their substituents.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.com

Dichlorinated Benzamide Ring: This ring is strongly deactivated towards EAS. The two chlorine atoms are deactivating, ortho-, para-directing groups, while the N-phenacylbenzamide group itself is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. libretexts.orgyoutube.com Therefore, electrophilic substitution on this ring would be very slow and would likely occur at the position meta to the amide and ortho/para to the chlorines, if forced.

Phenacyl Phenyl Group: This ring is also deactivated towards EAS because the keto-substituted alkyl group acts as a meta-director. quora.com Reactions like nitration or halogenation would require forcing conditions and would be expected to yield the meta-substituted product. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com

Dichlorinated Benzamide Ring: The two chlorine atoms, coupled with the deactivating amide group, make this ring a candidate for NAS. The chlorine atoms can act as leaving groups, especially when positioned ortho or para to a strong electron-withdrawing group. youtube.com A strong nucleophile could potentially replace one or both chlorine atoms, although this would require significant activation.

Phenacyl Phenyl Group: This ring is not activated for NAS as it lacks both a suitable leaving group and strong electron-withdrawing substituents in the appropriate positions.

Reactions Involving the Phenacyl Ketone Moiety

The ketone within the phenacyl group is a key site for reactivity, particularly for addition and condensation reactions.

The carbonyl group can react with a variety of nucleophiles. For instance, it can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. The active methylene group adjacent to the ketone is also a crucial handle for various synthetic transformations, especially cyclizations.

Cyclization Reactions Leading to Novel Heterocycles from this compound Precursors

The structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The α-amido ketone moiety is a classic synthon for five-membered heterocycles like oxazoles and imidazoles.

Oxazole Synthesis (Robinson-Gabriel Synthesis): Treatment of the α-amido ketone with a dehydrating agent such as sulfuric acid or phosphorus oxychloride can induce cyclodehydration to form a 2,5-disubstituted oxazole. In this case, the product would be 2-(2,4-dichlorophenyl)-5-phenyloxazole.

Imidazole Synthesis: Imidazoles can be synthesized by reacting the α-amido ketone precursor with an ammonium (B1175870) salt (like ammonium acetate) and an aldehyde. This multicomponent reaction would lead to the formation of a trisubstituted imidazole, specifically 2-(2,4-dichlorobenzamido)-methyl-4-phenyl-1H-imidazole derivatives. nih.gov

Thiophene Synthesis (Gewald Reaction): The active methylene group of the phenacyl moiety can participate in a Gewald reaction. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of the ketone with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. arkat-usa.orgnih.govnjit.edu

Dihydropyridine (B1217469) Synthesis (Hantzsch Synthesis): The phenacyl moiety can also serve as the β-keto component in a Hantzsch dihydropyridine synthesis. wikipedia.orgscispace.com Reaction with an aldehyde and a nitrogen source like ammonia (B1221849) or ammonium acetate (B1210297) would produce a dihydropyridine derivative, which can be subsequently oxidized to the corresponding pyridine. researchgate.net

Table 2: Potential Heterocyclic Products from this compound

Reaction TypeReagentsHeterocyclic Product
Robinson-GabrielH₂SO₄ or POCl₃2-(2,4-Dichlorophenyl)-5-phenyloxazole
Imidazole SynthesisR-CHO, NH₄OAc2-(Alkyl/Aryl)-4-phenyl-5-(2,4-dichlorobenzamido)imidazole
Gewald ReactionCN-CH₂-COOR, S₈, BaseSubstituted 2-aminothiophene
Hantzsch SynthesisAldehyde, NH₃Substituted dihydropyridine

Photochemical Transformations of this compound

The photochemical behavior of this compound is expected to be dominated by the α-keto amide moiety. nih.gov Upon UV irradiation, α-keto amides can undergo several transformations. nih.gov One common pathway is Norrish-type cleavage. Norrish Type I cleavage would involve the homolytic cleavage of the bond between the two carbonyl groups, generating a benzoyl radical and a 2,4-dichlorobenzoylaminyl radical. These radicals can then undergo various subsequent reactions like decarbonylation, recombination, or hydrogen abstraction.

Photochemical studies on related 2-halo-N-pyridinylbenzamides have shown that irradiation can lead to intramolecular cyclization via radical intermediates. acs.org A similar pathway could be envisioned for this compound, potentially leading to novel polycyclic structures. Furthermore, studies on α-keto carbamates demonstrate photocleavage to generate free amines, suggesting that the N-C bond of the amide could also be photolabile. acs.org

Mechanistic Insights into Molecular Interactions and Functional Modulations Non Biological Context

Supramolecular Chemistry and Self-Assembly of 2,4-dichloro-N-phenacylbenzamide

The self-assembly of this compound in the solid state is governed by a variety of non-covalent interactions, leading to the formation of ordered supramolecular structures. The key interactions driving this assembly are hydrogen bonds, and to a lesser extent, π–π stacking and C-H···π interactions.

The primary interaction is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. This type of interaction is a common feature in the crystal structures of related benzamides. For instance, in the crystal structure of 2,4-dichloro-N-cyclohexylbenzamide, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains along the nih.gov direction. nih.gov Similarly, in N-(2,4-dichlorophenyl)benzamide, N—H···O hydrogen bonds generate infinite molecular chains. nih.gov It is highly probable that this compound self-assembles in a similar manner, forming one-dimensional chains through N—H···O hydrogen bonding.

Table 1: Representative Intermolecular Interactions in Related Benzamide (B126) Structures

CompoundInteraction TypeDescription
2,4-dichloro-N-cyclohexylbenzamideN—H⋯O Hydrogen BondLinks molecules into infinite chains. nih.gov
N-(2,4-dichlorophenyl)benzamideN—H⋯O Hydrogen BondGenerates infinite molecular chains. nih.gov
2,4-dichloro-N-(1,3-thiazol-2-yl)benzamideπ–π StackingObserved between neighboring thiazole (B1198619) and phenyl rings. researchgate.netumich.edu
2,4-dichloro-N-phenethylbenzenesulfonamideC—H···π InteractionContributes to the stabilization of the crystal packing. nih.gov

Interaction with Model Chemical Systems and Reagents

The reactivity of this compound is primarily centered around its functional groups: the amide linkage, the ketone, and the chlorinated aromatic ring. In a non-biological context, the amide group can participate in various chemical transformations.

One notable reaction is the ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols. This reaction proceeds via a five-membered ruthenacycle intermediate to afford 3-substituted isoindolinone derivatives. nih.govrsc.org This suggests that the amide bond in this compound could be susceptible to similar metal-catalyzed transformations, potentially leading to the formation of heterocyclic structures.

The amide group can also undergo oxidation. Studies on the oxoammonium-catalyzed oxidation of N-substituted amines have shown that a broad scope of amides can be oxidized to the corresponding imides. chemrxiv.org This indicates a potential pathway for the chemical modification of this compound at the amide nitrogen.

The ketone functional group in the phenacyl moiety introduces another site for chemical reactions. It can undergo typical ketone reactions such as reduction to a secondary alcohol, or nucleophilic addition at the carbonyl carbon. The reactivity of the ketone will be influenced by the electronic effects of the adjacent benzamide group.

Role of Halogen Substituents in Directing Chemical Reactivity and Intermolecular Interactions

The two chlorine atoms on the benzamide ring play a crucial role in modulating the electronic properties and intermolecular interactions of this compound. Chlorine is an electron-withdrawing group, which influences the reactivity of the aromatic ring and the acidity of the amide proton. The presence of chlorine atoms can also lead to specific intermolecular interactions, such as halogen bonding.

The electron-withdrawing nature of the chlorine atoms makes the dichlorophenyl ring less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, although the latter generally requires harsh conditions. The polarization of the aromatic ring due to the chlorine substituents can also influence the strength of π–π stacking interactions. researchgate.net

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. In the case of this compound, the chlorine atoms could potentially form halogen bonds with Lewis bases, such as the carbonyl oxygen of a neighboring molecule (Cl···O). This type of interaction has been observed to play a significant role in the crystal organization of other chlorinated compounds. researchgate.net For instance, in the crystal structure of 2,4-dichloro-N-o-tolylbenzamide, C11—H11···Cl2 contacts are observed. researchgate.net The ability of chlorine to participate in these directional interactions can be a tool for crystal engineering. nih.gov

Stereochemical Influence on Molecular Behavior and Properties

The three-dimensional arrangement of the atoms in this compound, particularly the rotational freedom around the various single bonds, significantly influences its molecular conformation and, consequently, its physical and chemical properties. The key stereochemical descriptors are the dihedral angles between the different planar moieties within the molecule.

In related N-substituted benzamides, the amide group is often not coplanar with the aromatic rings. For example, in N-(2,4-dichlorophenyl)benzamide, the amide group forms a dihedral angle of 33.0 (2)° with the benzoyl ring. nih.gov In 2,4-dichloro-N-cyclohexylbenzamide, the aromatic ring is oriented with respect to the amide plane at a dihedral angle of 51.88 (7)°. nih.gov These twists are a result of steric hindrance between the substituents on the aromatic ring and the amide group.

Table 2: Dihedral Angles in Related Benzamide Structures

CompoundDihedral AngleAngle (°)
N-(2,4-dichlorophenyl)benzamideAmide group vs. Benzoyl ring33.0 (2) nih.gov
2,4-dichloro-N-cyclohexylbenzamideAromatic ring vs. Amide plane51.88 (7) nih.gov
2,4-dichloro-N-o-tolylbenzamideAmide unit vs. Dichlorophenyl ring68.71 (11) researchgate.net
2,4-dichloro-N-o-tolylbenzamideAmide unit vs. Tolyl ring54.92 (12) researchgate.net
N-(3-chlorophenyl)benzamide (monoclinic)Phenyl ring vs. Benzene ring8.90 (13) researchgate.net

The data from these related structures suggest that this compound is likely a non-planar molecule, with significant twisting around the C-N amide bond and the C-C bond connecting the dichlorophenyl ring to the carbonyl group. This stereochemical arrangement is a critical factor in understanding its molecular behavior.

Potential Applications of 2,4 Dichloro N Phenacylbenzamide in Chemical Science and Technology Non Clinical Focus

Utilization as a Synthetic Intermediate for Complex Organic Molecules

The structure of 2,4-dichloro-N-phenacylbenzamide inherently positions it as a valuable intermediate in the synthesis of more complex organic molecules. The primary route to its own synthesis would likely involve the acylation of 2-amino-1-phenylethan-1-one (phenacylamine) with 2,4-dichlorobenzoyl chloride. This standard amide bond formation is a cornerstone of organic synthesis. wikipedia.org

Once formed, this compound offers several reactive sites for further functionalization:

The Ketone Group: The carbonyl group within the phenacyl moiety is susceptible to a wide range of nucleophilic additions and condensation reactions. This allows for the introduction of diverse substituents and the construction of new ring systems. For instance, it could serve as a precursor to substituted ethanolamines or be a key component in the synthesis of heterocyclic structures like imidazoles or pyrimidines, which are known to be accessible from phenacyl precursors. beilstein-journals.org

The Amide N-H Bond: The proton on the amide nitrogen can be removed by a suitable base, creating a nucleophilic center for alkylation or other electrophilic substitutions.

The Aromatic Rings: The two aromatic rings, one bearing two chlorine atoms and the other part of the phenacyl group, are amenable to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the chlorine atoms and the amide linkage) would guide the position of new functional groups, allowing for the regioselective synthesis of more elaborate aromatic compounds.

This versatility makes this compound a theoretical precursor to a variety of complex molecules with potential applications in medicinal chemistry and materials science.

Role in Material Science Applications (e.g., Functional Organic Materials, Catalysis, Sensors)

Functional Organic Materials: Benzamide (B126) derivatives are known to form stable, hydrogen-bonded networks, a property that is crucial for the design of functional organic materials. mdpi.com The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide linkage of this compound could facilitate the self-assembly of molecules into ordered structures. mdpi.com These supramolecular architectures are of interest in the development of materials with tailored electronic and optical properties. deliuslab.com The dichlorinated ring also introduces the potential for halogen bonding, another non-covalent interaction that can be exploited in crystal engineering.

Catalysis: The nitrogen and oxygen atoms of the amide and ketone groups could act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in the synthesis of metal complexes. Such complexes could exhibit catalytic activity, for example, in oxidation or reduction reactions. The electronic properties of the ligand, influenced by the electron-withdrawing chlorine atoms, would play a crucial role in tuning the reactivity of the metal center.

Sensors: The benzamide scaffold has been explored in the development of chemosensors. ontosight.ai The potential for this compound to act as a sensor would depend on its ability to selectively interact with specific analytes (ions or molecules). This interaction could lead to a measurable change in its photophysical properties, such as fluorescence or color. The phenacyl group, in particular, could be a source of luminescence, which might be modulated upon binding to a target species.

Use as a Chemical Probe for Mechanistic Investigations

A chemical probe is a small molecule that is used to study biological systems or chemical reactions. nih.gov While there is no documented use of this compound as a chemical probe, its structure suggests it could be designed for such a purpose.

The reactive ketone group could be modified to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. This would allow for the tracking of the molecule in a complex environment or its use in pull-down assays to identify interacting partners.

Furthermore, the presence of chlorine atoms provides a handle for certain analytical techniques. The study of related halogenated benzamides can provide insights into reaction mechanisms, such as the role of weak coordination in directing C-H activation. acs.org By analogy, this compound could be employed to investigate reaction pathways where the amide group and the chlorinated ring influence the reactivity of other parts of the molecule.

Development of Analytical Methods for Detection and Quantification in Chemical Systems

The development of analytical methods for the detection and quantification of this compound would be essential for its use in any of the applications described above. Given its structure, a combination of chromatographic and spectroscopic techniques would be most suitable.

Chromatographic Methods: High-performance liquid chromatography (HPLC) would be the primary technique for separating this compound from complex mixtures. The choice of column and mobile phase would depend on the polarity of the compound. Gas chromatography (GC) could also be an option, potentially after a derivatization step to increase volatility. nih.govresearchgate.net

Spectroscopic Methods:

Mass Spectrometry (MS): Coupled with either HPLC or GC, mass spectrometry would provide definitive identification and quantification. The isotopic signature of the two chlorine atoms would result in a characteristic pattern in the mass spectrum, aiding in its identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation and purity assessment. The chemical shifts and coupling patterns of the protons and carbons would provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy: The characteristic vibrational frequencies of the amide (N-H and C=O stretching) and ketone (C=O stretching) groups would be readily identifiable in an IR spectrum, confirming the presence of these functional groups.

The table below summarizes the key analytical techniques that would be applicable for the characterization of this compound.

Analytical TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC)Separation and QuantificationA single peak under optimized conditions
Gas Chromatography-Mass Spectrometry (GC-MS)Separation, Identification, and QuantificationA specific retention time and a mass spectrum with a characteristic chlorine isotope pattern
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation, Identification, and QuantificationA specific retention time and a mass spectrum with a characteristic chlorine isotope pattern
¹H and ¹³C Nuclear Magnetic Resonance (NMR)Structural Elucidation and Purity AssessmentA unique set of chemical shifts and coupling constants for each proton and carbon atom
Infrared (IR) SpectroscopyFunctional Group IdentificationCharacteristic absorption bands for N-H, C=O (amide), and C=O (ketone) stretching vibrations

Future Directions and Emerging Research Avenues for 2,4 Dichloro N Phenacylbenzamide Chemistry

Exploration of Novel and Efficient Synthetic Methodologies

The development of innovative and efficient synthetic routes is a cornerstone of advancing the chemistry of any compound. For 2,4-dichloro-N-phenacylbenzamide, future research will likely focus on methodologies that offer high yields, operational simplicity, and access to a diverse range of analogues.

A common approach to synthesizing benzamides involves the reaction of a benzoyl chloride with an appropriate amine. In the context of this compound, this would entail the reaction of 2,4-dichlorobenzoyl chloride with 2-amino-1-phenylethanone (phenacylamine). While this method is established, exploring variations could lead to improved efficiency. For instance, a modified Schotten-Baumann reaction, which has been successfully employed for the synthesis of N-(2,4-dichloro)benzoyl-N'-phenylthiourea from 2,4-dichlorobenzoyl chloride, could be adapted for this purpose. ubaya.ac.id This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed.

Furthermore, microwave-assisted synthesis represents a promising avenue for accelerating the synthesis of amide compounds. nih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound and its derivatives could significantly streamline their production.

The table below summarizes potential synthetic strategies for this compound, drawing parallels from related compounds.

Synthetic StrategyReagentsPotential Advantages
Classical Amidation 2,4-dichlorobenzoyl chloride, 2-amino-1-phenylethanone, BaseWell-established, reliable
Modified Schotten-Baumann Reaction 2,4-dichlorobenzoyl chloride, 2-amino-1-phenylethanone, Base (e.g., triethylamine), Solvent (e.g., THF)Potentially milder conditions, improved yields ubaya.ac.id
Microwave-Assisted Synthesis 2,4-dichlorobenzoyl chloride, 2-amino-1-phenylethanoneRapid reaction times, higher efficiency nih.gov

Advanced Computational Approaches for Deeper Understanding of Reactivity and Interactions

Computational chemistry offers a powerful lens through which to investigate the structural and electronic properties of molecules, providing insights that can guide synthetic efforts and predict molecular behavior. For this compound, advanced computational methods can be employed to understand its reactivity, conformational preferences, and potential intermolecular interactions.

Density Functional Theory (DFT) studies are a valuable tool for examining the electronic structure and properties of organic molecules. researchgate.net Such studies on this compound could elucidate the influence of the dichloro-substitution pattern on the geometry and electronic distribution of the molecule. For example, in the related compound 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the dihedral angle between the benzene ring and the amide functionality is a key structural feature. nih.gov DFT calculations could predict similar conformational preferences for this compound.

Furthermore, computational analysis can be used to study the non-covalent interactions that govern the crystal packing and molecular recognition of these compounds. In the crystal structure of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, π–π stacking interactions between the aromatic rings play a significant role. nih.gov Similar interactions could be anticipated for this compound, and their strength and nature could be quantified through computational modeling.

The following table outlines key parameters that can be investigated using computational methods for this compound.

Computational MethodInvestigated ParametersPotential Insights
Density Functional Theory (DFT) Molecular geometry, electronic structure, dihedral angles, frontier molecular orbitals (HOMO-LUMO)Understanding of conformational preferences, reactivity, and electronic properties. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Bond critical points, electron density distributionCharacterization of intra- and intermolecular interactions.
Molecular Dynamics (MD) Simulations Conformational dynamics, solvent effectsInsight into the behavior of the molecule in different environments.

Integration into Advanced Functional Materials and Nanomaterials

While the application of this compound in functional materials and nanomaterials is yet to be explored, the structural motifs present in the molecule suggest potential avenues for investigation. The presence of aromatic rings and an amide linkage provides opportunities for creating ordered structures through non-covalent interactions such as hydrogen bonding and π–π stacking.

The ability of related benzamide (B126) derivatives to form self-assembled structures could be leveraged in the design of novel organic materials. For instance, the intermolecular N—H⋯N hydrogen bonds observed in the crystal structure of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide lead to the formation of dimeric arrangements. nih.gov Judicious modification of the phenacyl group in this compound could introduce additional functionalities for directing self-assembly into more complex architectures, such as liquid crystals or organogels.

Furthermore, the incorporation of this compound or its derivatives into polymer backbones could lead to the development of new functional polymers with tailored properties. The dichloro-substituted benzene ring can influence properties such as thermal stability and solubility, which are crucial for material applications.

Challenges and Opportunities in the Field of N-Phenacylbenzamide Chemistry

The field of N-phenacylbenzamide chemistry, while holding significant promise, is not without its challenges. A primary hurdle is the limited availability of dedicated studies on this specific class of compounds, which necessitates drawing inferences from related structures. This also presents a significant opportunity for foundational research to establish the fundamental chemistry and properties of these molecules.

One of the key challenges lies in achieving regioselective synthesis, particularly when introducing further substituents onto the aromatic rings. Developing synthetic methodologies that offer precise control over substitution patterns will be crucial for creating a diverse library of N-phenacylbenzamide derivatives for structure-activity relationship studies.

The opportunities in this field are vast and varied. The exploration of the biological activities of this compound and its analogues could uncover novel therapeutic agents. The structural features of these molecules, including the presence of a reactive keto group and a conformationally flexible amide linkage, make them interesting candidates for drug design.

Q & A

Q. Q1. What are the optimal synthetic routes for 2,4-dichloro-N-phenacylbenzamide, and how are coupling reagents like DCC/HOBt utilized?

Methodological Answer: The synthesis typically involves coupling 2,4-dichlorobenzoic acid with phenacylamine derivatives. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are critical for activating the carboxylic acid group, enabling efficient amide bond formation. For example, DCC facilitates the formation of an active ester intermediate, while HOBt minimizes racemization and improves reaction yields . Key Parameters:

  • Solvent: Dichloromethane or DMF.
  • Temperature: 0–25°C.
  • Reaction Time: 4–12 hours.

Q. Q2. How is structural confirmation of this compound achieved post-synthesis?

Methodological Answer: Structural validation relies on spectroscopic techniques:

  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl stretches (750–600 cm⁻¹).
  • ¹H-NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and phenacyl group protons (δ 4.5–5.0 ppm).
  • Elemental Analysis : Validates %C, %H, %N, and %Cl with <0.5% deviation from theoretical values .

Q. Q3. What are standard analytical methods for quantifying this compound purity?

Methodological Answer:

  • Fluorometric Analysis : Measures fluorescence intensity at λex/λem = 340/380 nm under optimized pH (5.0) and temperature (25°C) conditions.

  • Validation Metrics :

    ParameterValue
    LOD0.269 mg/L
    LOQ0.898 mg/L
    R.S.D.%1.369

Advanced Research Questions

Q. Q4. How can fluorescence properties of this compound be optimized for bioimaging applications?

Methodological Answer: Fluorescence intensity depends on:

  • Solvent Polarity : Higher polarity solvents (e.g., DMSO) reduce quantum yield due to solvatochromic effects.
  • pH : Maximum intensity at pH 5 (protonation state stabilizes the excited state).
  • Temperature : Stability up to 40°C; quenching occurs above 50°C.
  • Binding Constants : Use Stern-Volmer plots to quantify interactions with biomolecules (e.g., serum albumin) .

Q. Q5. How do structural modifications (e.g., trifluoromethyl or benzothiazole groups) alter bioactivity?

Methodological Answer:

  • Trifluoromethyl Groups : Enhance metabolic stability and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).
  • Benzothiazole Moieties : Improve π-π stacking with DNA or proteins, as seen in anticancer studies (e.g., inhibition of topoisomerase II) .
    Case Study :
    Substitution at the phenacyl group with a 6-methylbenzothiazole increased cytotoxicity (IC₅₀ = 1.2 µM) in HeLa cells compared to the parent compound (IC₅₀ = 8.7 µM) .

Q. Q6. How can contradictory data on reaction yields or bioactivity be resolved?

Methodological Answer:

  • Factorial Design : Systematically vary parameters (e.g., solvent, catalyst loading) to identify critical factors.
  • Statistical Analysis : Use ANOVA to isolate variables causing yield discrepancies (e.g., DCC purity or moisture content).
  • Bioactivity Validation : Replicate assays under standardized conditions (e.g., ATP levels in cell viability assays) .

Q. Q7. What strategies are effective for improving binding selectivity in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking : Screen against homology models of target enzymes (e.g., Trypanosoma brucei inhibitors ).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize substituent interactions.
  • Selectivity Filters : Introduce bulky groups (e.g., morpholinosulfonyl) to sterically block off-target binding .

Data Contradiction Analysis

Q. Q8. Why do fluorescence intensities vary across studies despite identical pH/temperature conditions?

Methodological Answer: Discrepancies may arise from:

  • Impurity Interference : Trace solvents (e.g., residual DMF) quench fluorescence.
  • Instrument Calibration : Validate fluorometer wavelength accuracy and lamp intensity.
  • Sample Preparation : Ensure degassing to eliminate oxygen (a known quencher) .

Q. Q9. How can conflicting cytotoxicity data in cancer cell lines be rationalized?

Methodological Answer:

  • Cell Line Variability : Differences in efflux pump expression (e.g., P-gp in MDR1+ lines).
  • Metabolic Activation : Some compounds require CYP450-mediated activation (e.g., benzothiazoles).
  • Assay Protocols : Compare incubation times (24 vs. 48 hours) and viability markers (MTT vs. resazurin) .

Tables of Critical Data

Q. Table 1. Fluorescence Optimization Parameters

ConditionOptimal ValueEffect on Intensity
pH5.0Maximizes intensity
Temperature25°CStable over 24h
SolventAcetonitrileLow polarity

Q. Table 2. Bioactivity Trends in Structural Analogues

SubstituentTarget EnzymeIC₅₀ (µM)
BenzothiazoleTopoisomerase II1.2
TrifluoromethylKinase X3.8
Parent CompoundN/A8.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.